Cas no 2137092-64-7 ((3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol)

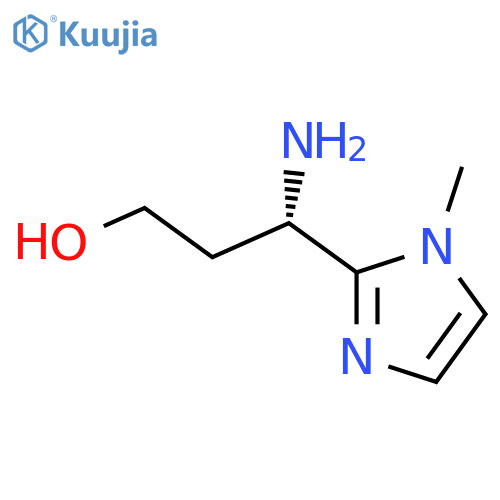

2137092-64-7 structure

商品名:(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol

(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- (3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol

- EN300-1164929

- 2137092-64-7

-

- インチ: 1S/C7H13N3O/c1-10-4-3-9-7(10)6(8)2-5-11/h3-4,6,11H,2,5,8H2,1H3/t6-/m0/s1

- InChIKey: AKKGEQIAVJNZRK-LURJTMIESA-N

- ほほえんだ: OCC[C@@H](C1=NC=CN1C)N

計算された属性

- せいみつぶんしりょう: 155.105862047g/mol

- どういたいしつりょう: 155.105862047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 120

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.4

- トポロジー分子極性表面積: 64.1Ų

(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1164929-0.25g |

(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol |

2137092-64-7 | 0.25g |

$1393.0 | 2023-06-08 | ||

| Enamine | EN300-1164929-10000mg |

(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol |

2137092-64-7 | 10000mg |

$6082.0 | 2023-10-03 | ||

| Enamine | EN300-1164929-50mg |

(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol |

2137092-64-7 | 50mg |

$1188.0 | 2023-10-03 | ||

| Enamine | EN300-1164929-2500mg |

(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol |

2137092-64-7 | 2500mg |

$2771.0 | 2023-10-03 | ||

| Enamine | EN300-1164929-0.1g |

(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol |

2137092-64-7 | 0.1g |

$1332.0 | 2023-06-08 | ||

| Enamine | EN300-1164929-500mg |

(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol |

2137092-64-7 | 500mg |

$1357.0 | 2023-10-03 | ||

| Enamine | EN300-1164929-5.0g |

(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol |

2137092-64-7 | 5g |

$4391.0 | 2023-06-08 | ||

| Enamine | EN300-1164929-1.0g |

(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol |

2137092-64-7 | 1g |

$1515.0 | 2023-06-08 | ||

| Enamine | EN300-1164929-0.5g |

(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol |

2137092-64-7 | 0.5g |

$1453.0 | 2023-06-08 | ||

| Enamine | EN300-1164929-250mg |

(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol |

2137092-64-7 | 250mg |

$1300.0 | 2023-10-03 |

(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol 関連文献

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

2137092-64-7 ((3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol) 関連製品

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 4964-69-6(5-Chloroquinaldine)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬